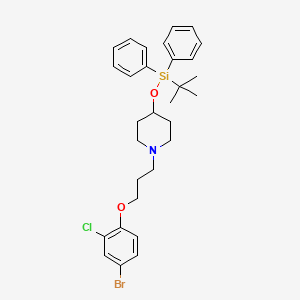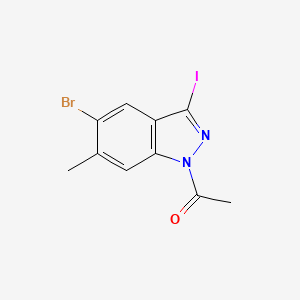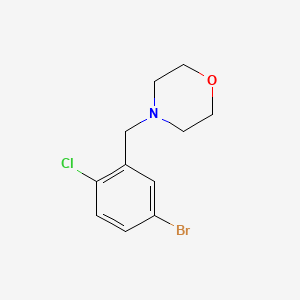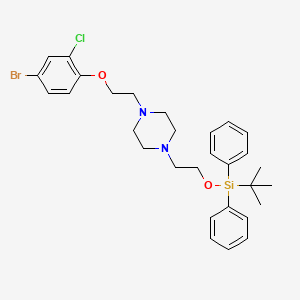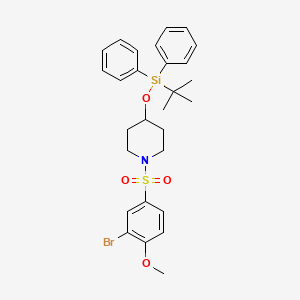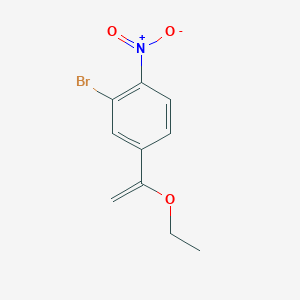
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (EBVNB) is a synthetic organic compound belonging to the nitrobenzene family. It is a colorless, volatile, and flammable liquid with a pungent odor. EBVNB is used in the synthesis of organic compounds and as a reagent in organic synthesis. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial chemicals. EBVNB is a relatively new compound, first synthesized in the early 2000s.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can be achieved through a three-step process involving bromination, nitration, and Wittig reaction.
Starting Materials
4-ethoxy-1-nitrobenzene, Bromine, Sulfuric acid, Sodium nitrate, Sodium nitrite, Triphenylphosphine, Ethyl iodide
Reaction
Step 1: Bromination of 4-ethoxy-1-nitrobenzene using bromine and sulfuric acid to yield 2-bromo-4-ethoxy-1-nitrobenzene., Step 2: Nitration of 2-bromo-4-ethoxy-1-nitrobenzene using a mixture of sodium nitrate and sodium nitrite in sulfuric acid to yield 2-bromo-4-ethoxy-1-nitro-5-nitroso-benzene., Step 3: Wittig reaction of 2-bromo-4-ethoxy-1-nitro-5-nitroso-benzene with triphenylphosphine and ethyl iodide to yield 2-bromo-4-(1-ethoxyvinyl)-1-nitrobenzene.
Mecanismo De Acción
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a nitrobenzene compound and is believed to act as an electron acceptor in the process of electron transfer. Its electron-accepting properties allow it to interact with other molecules and form complexes with them. This process is essential for the synthesis of organic compounds and for the formation of polymers.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can act as an antioxidant and can protect cells from damage caused by free radicals. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has several advantages for use in the laboratory. It is a relatively inexpensive compound and is readily available. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is stable and non-toxic, making it safe to handle in the laboratory. However, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a flammable liquid and should be handled with caution.
Direcciones Futuras
The potential applications of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene are still being explored. In the future, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be used in the synthesis of new pharmaceuticals and other organic compounds. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be studied for its potential ability to act as a catalyst in the formation of polymers and other materials. Furthermore, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be investigated for its potential biochemical and physiological effects, such as its antioxidant, anti-inflammatory, and anti-cancer properties. Finally, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene may be studied for its potential use in the field of nanotechnology.
Aplicaciones Científicas De Investigación
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used as a reagent in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. In addition, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has been studied for its ability to act as a catalyst in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABPMYSFCGJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

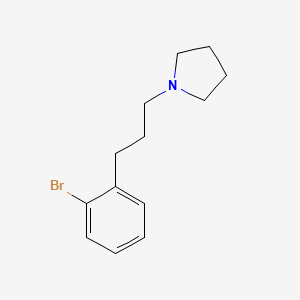
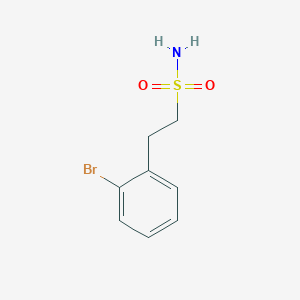
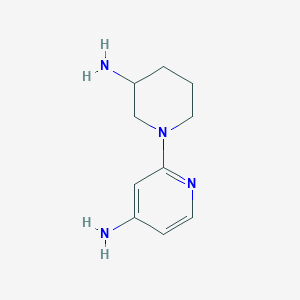
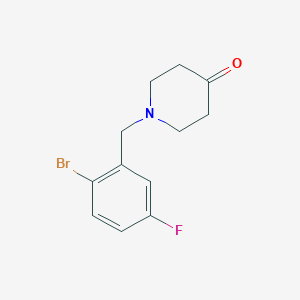
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
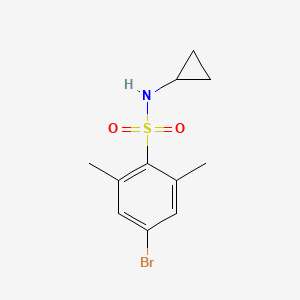
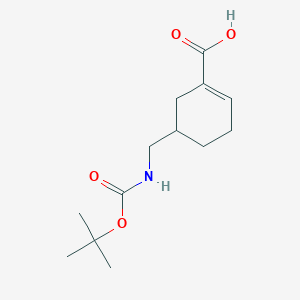
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
